streptothricin F acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

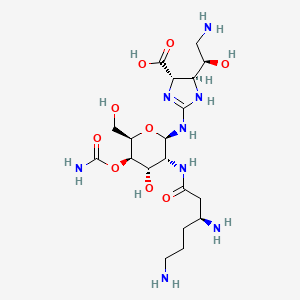

Streptothricin acid is any delta-amino acid obtained by the formal hydrolysis of the lactam group of a streptothricin. It is a delta-amino acid, a N-glycosyl compound, a member of guanidines, a carbamate ester and a carboxamide.

Applications De Recherche Scientifique

Biosynthesis and Genetic Studies

Functional Analysis in Biosynthesis

Streptothricin F (ST-F) is a part of the streptothricin group of antibiotics, which have complex structures including a carbamoylated d-gulosamine, amino-acid side chain, and streptolidine lactam moieties. Research on its biosynthesis reveals insights into the functional roles of methyltransferases in producing methylated forms of ST-F, which exhibit bacteria-specific antibiotic activities (Niikura et al., 2017).

Biosynthetic Pathway Exploration

Studies on the biosynthesis of streptolidine, a key component in ST-F, have contributed to understanding its assembly through a convergent biosynthetic pathway. This research helps in understanding the biochemical pathways involved in streptothricin F production (Jackson et al., 2002).

Gene Cluster Analysis

The exploration of gene clusters in Streptomyces sp. has led to the discovery of new ST analogs and provided insights into the biosynthetic pathway of streptothricin F. This type of genetic research is crucial for understanding the molecular basis of ST-F production and its analogs (Li et al., 2013).

Antibacterial Mechanism and Applications

Interaction with Ribosomal Functions

Research shows that streptothricin F affects ribosomal functions, inhibiting both elongation factor-dependent and independent polypeptide synthesis. This provides valuable information on its mechanism of action as an antibiotic (Haupt et al., 1980).

Biosynthesis of Streptolidine

Understanding the formation of streptolidine, a component of ST-F, has shed light on novel biochemical pathways and intermediates, contributing to our knowledge of its antimicrobial action (Chang et al., 2014).

Antibacterial Activities

Isolation and analysis of streptothricin acids, including ST-F acid, have been conducted to understand their structure and antibacterial activities. This research is pivotal in evaluating the potential of ST-F acid as an antibacterial agent (Ji et al., 2009).

Environmental and Agricultural Applications

- Monitoring ST Production in Soil: Studies on the onset of streptothricin biosynthesis in soil environments, particularly in the rhizosphere, contribute to understanding its role in natural settings and potential agricultural applications (Anukool et al., 2004).

Molecular and Synthetic Studies

Molecular Mechanism Studies

Research on the molecular mechanisms of ST-F, particularly its miscoding activity during protein synthesis, provides critical insights into its mode of action at the cellular level (Haupt et al., 1978).

Synthetic Pathways and Antibacterial Profile

The total synthesis of streptothricin F and its antibacterial profile have been explored, offering opportunities for medicinal chemistry and development of novel antibiotics (Dowgiallo et al., 2022).

Propriétés

Formule moléculaire |

C19H36N8O9 |

|---|---|

Poids moléculaire |

520.5 g/mol |

Nom IUPAC |

(4S,5S)-5-[(1R)-2-amino-1-hydroxyethyl]-2-[[(2R,3R,4S,5R,6R)-5-carbamoyloxy-3-[[(3S)-3,6-diaminohexanoyl]amino]-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-4,5-dihydro-1H-imidazole-4-carboxylic acid |

InChI |

InChI=1S/C19H36N8O9/c20-3-1-2-7(22)4-10(30)24-13-14(31)15(36-18(23)34)9(6-28)35-16(13)27-19-25-11(8(29)5-21)12(26-19)17(32)33/h7-9,11-16,28-29,31H,1-6,20-22H2,(H2,23,34)(H,24,30)(H,32,33)(H2,25,26,27)/t7-,8+,9+,11+,12-,13+,14-,15-,16+/m0/s1 |

Clé InChI |

AJUBASUIRHJEOK-AQLSXGMYSA-N |

SMILES isomérique |

C(C[C@@H](CC(=O)N[C@@H]1[C@@H]([C@H]([C@H](O[C@H]1NC2=N[C@@H]([C@H](N2)[C@@H](CN)O)C(=O)O)CO)OC(=O)N)O)N)CN |

SMILES canonique |

C(CC(CC(=O)NC1C(C(C(OC1NC2=NC(C(N2)C(CN)O)C(=O)O)CO)OC(=O)N)O)N)CN |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

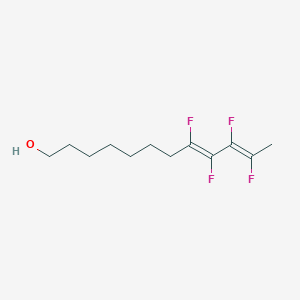

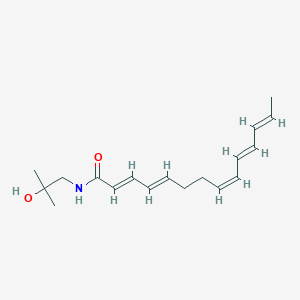

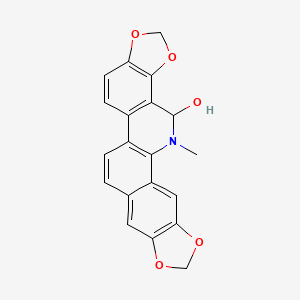

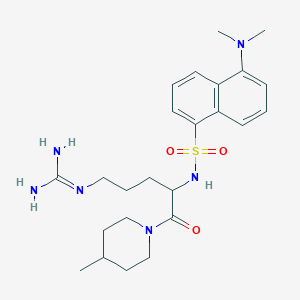

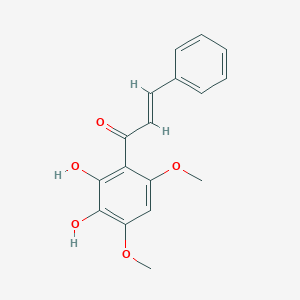

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B1252555.png)

![[(1S,2S)-1-(7-methoxy-1,3-benzodioxol-5-yl)-1-[(Z)-2-methylbut-2-enoyl]oxypropan-2-yl] (Z)-2-methylbut-2-enoate](/img/structure/B1252562.png)

![acetic acid [4-[[(3aS,4R,9aS,9bR)-2-(2-naphthalenyl)-1,3-dioxo-3a,4,9a,9b-tetrahydropyrrolo[1,2]pyrrolo[3,5-b]pyridazin-4-yl]-oxomethyl]phenyl] ester](/img/structure/B1252565.png)

![N-[(2R,11bS)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]-N,2-dimethylpropane-1-sulfonamide](/img/structure/B1252567.png)

![(4R,6S)-4-(2-carboxyethyl)-1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,6-dicarboxylic acid](/img/structure/B1252569.png)